molecular formula C12H18F6N2O4 B2614928 N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2445791-85-3

N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No. B2614928
CAS RN: 2445791-85-3
M. Wt: 368.276
InChI Key: VXHWQPJAZVXXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2445791-85-3 . It has a molecular weight of 368.28 .


Synthesis Analysis

The synthesis of azetidines has been a topic of interest in recent years. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The molecular structure of “N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid” can be represented by the Inchi Code: 1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;23-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2(H,6,7) .

Scientific Research Applications

Multicomponent Coupling Reactions

Trifluoroacetic acid (TFA) has been employed in transition-metal-free, three-component coupling reactions involving N-substituted aziridines, arynes, and water. This method has produced medicinally important N-aryl β-amino alcohol derivatives and, with the use of azetidines, has afforded N-aryl γ-amino alcohol derivatives in moderate to good yields, showcasing its versatility in synthesizing complex molecular structures useful in medicinal chemistry (Roy, Baviskar, & Biju, 2015).

Novel Heterocyclic Amino Acid Derivatives

A synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described, highlighting the potential of such compounds in drug development. This approach underscores the relevance of N-(1-Methylcyclobutyl)azetidin-3-amine in creating functionalized heterocycles with potential biological applications (Gudelis et al., 2023).

Synthesis of Azetidin-3-ones and Their Biological Activity

The synthesis of bicyclic azetidin-3-ones from pyranosides has been reported, along with their potential as scaffolds for highly substituted azetidines. These compounds have been illustrated through the synthesis of 3-hydroxy-4-(hydroxymethyl)-3-methylazetidine-2-carboxylic acids, indicating the utility of such structures in developing novel complex azetidines with possible therapeutic applications (Martínez & Fleet, 2014).

Antibacterial and Antifungal Agents

Azetidin-3-ones have been explored for their antibacterial and antifungal activities, demonstrating the potential of compounds derived from N-(1-Methylcyclobutyl)azetidin-3-amine in addressing microbial infections. This underscores the importance of such compounds in the search for new therapeutic agents (Walsh et al., 1996).

Future Directions

Azetidines have been the focus of recent advances in the field of organic synthesis and medicinal chemistry . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines that have been published in recent years, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWQPJAZVXXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.